molecular formula C9H7FN2O2 B2488567 Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695212-12-5

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2488567
CAS No.: 695212-12-5
M. Wt: 194.165
InChI Key: XPFMBPZXBGQIIM-UHFFFAOYSA-N
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Description

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a fluorinated heterocyclic compound belonging to the imidazopyridine class. Its structure features a fused bicyclic system with a fluorine atom at the 3-position and a methyl ester group at the 2-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of fluorine, which enhances metabolic stability and binding affinity in drug candidates .

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between aminopyridines and α-halo carbonyl compounds. For example, ethylimidazo[1,2-a]pyridine-2-carboxylate analogs are synthesized via refluxing aminopyridine with ethyl 3-bromo-2-oxopropanoate, followed by hydrazine hydrate treatment to form carbohydrazide intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of methyl trifluoropyruvate with 2-pyridylamines under mild conditions. The reaction is carried out in acetonitrile at room temperature, yielding the desired product with good efficiency . Another method involves the use of trimethyl phosphite as a reagent, which also affords the compound under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate exhibits a broad spectrum of biological activities:

  • Antimicrobial Properties : This compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies demonstrate that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds related to imidazo[1,2-a]pyridine structures have been found effective against cervical carcinoma cells and other cancer lines such as PC3, K562, Hela, and A549.
  • Protein Geranylgeranylation Inhibition : Compounds within this class have been studied for their ability to inhibit protein geranylgeranylation, a process crucial for cancer cell survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives across multiple human tumor cell lines. The results indicated significant inhibition rates compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to the disruption of critical signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial capabilities of this compound against various pathogens. The findings revealed that certain derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential for development into new antimicrobial agents.

Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
Methyl 4-fluoroimidazo[1,2-a]pyridine-3-carboxylateFluorine at position 4Antimicrobial activity
Methyl imidazo[1,2-a]pyridine-2-carboxylateNo fluorine substitutionBroad-spectrum antimicrobial effects
Methyl 5-fluoroimidazo[1,2-a]pyridine-4-carboxylateFluorine at position 5Potential anticancer properties

This compound stands out due to its specific fluorination pattern and resultant biological activities that may differ significantly from these other compounds. Its unique positioning of functional groups allows for distinct reactivity and interaction profiles compared to its analogs.

Mechanism of Action

The mechanism of action of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazopyridine derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate with key analogs:

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Properties/Activities Reference ID
This compound 3-F, 2-COOCH3 208.17 - - Enhanced metabolic stability
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate 3-Cl, 2-COOCH2CH3 224.63 80 - Intermediate for sulfonyl derivatives
Methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate 6-Quinazolinyl, 2-COOCH3 441.47 39.5 172.8–174.3 Cytotoxic activity (anticancer)
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 7-CF3, 2-COOCH2CH3 272.15 65 - Antibacterial (Mycobacterium binding)
Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate 3-F, 8-CH3, 2-COOCH3 222.20 - - Improved solubility
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate 3-SO2CH2CH3, 2-COOCH2CH3 282.29 90 - High reactivity in hydrolysis

Key Observations:

Halogen vs. Alkyl/Aryl Substituents :

  • Fluorine at the 3-position (as in the target compound) likely improves electronic effects and lipophilicity compared to bulkier groups like sulfonyl (e.g., 3-ethylsulfonyl in ) or trifluoromethyl (e.g., 7-CF3 in ).
  • Chlorine analogs (e.g., 3-Cl in ) serve as versatile intermediates for further functionalization but may exhibit lower metabolic stability than fluorine derivatives.

Ester Group Variations :

  • Methyl esters (e.g., target compound) generally offer higher hydrolytic stability than ethyl esters (e.g., 2-COOCH2CH3 in ), impacting bioavailability.

Biological Activity :

  • Quinazoline-linked derivatives (e.g., ) demonstrate cytotoxic activity, highlighting the role of fused aromatic systems in anticancer applications.
  • Trifluoromethyl-substituted compounds (e.g., ) show efficacy in targeting bacterial supercomplexes, suggesting fluorine's role in enhancing target binding.

Biological Activity

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 3-position of the imidazo ring and a carboxylate ester functional group. Its molecular formula is C9H8FN2O2C_9H_8FN_2O_2, and it has a molecular weight of approximately 194.17 g/mol. The presence of the fluorine atom is significant as it can enhance lipid solubility, thereby potentially increasing biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to modulate various biochemical pathways, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : In vitro studies have indicated that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Research has demonstrated that this compound can inhibit cancer cell proliferation by targeting pathways involved in cell survival and growth, particularly through the inhibition of protein geranylgeranylation, which is crucial for cancer cell viability .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features. Studies have shown that modifications at different positions on the imidazo ring can lead to variations in potency and selectivity against biological targets. For instance:

  • Fluorine Substitution : The introduction of a fluorine atom at the 3-position enhances binding affinity to target proteins compared to non-fluorinated analogs.
  • Carboxylate Group : The presence of the carboxylate group plays a crucial role in solubility and interaction with biological systems, facilitating its use as a building block in drug development .

Antituberculosis Activity

A study explored the antituberculosis potential of various substituted imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated moderate to good activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . This suggests that modifications to the imidazo framework can significantly affect antitubercular activity.

Anticancer Studies

In another investigation focused on cancer cell lines, this compound was assessed for its ability to inhibit cervical carcinoma cells. The findings revealed that the compound exhibited significant cytotoxicity at low micromolar concentrations, indicating its potential as an anticancer agent .

Comparative Analysis

To further illustrate the unique properties of this compound, a comparative analysis with related compounds is presented in the table below:

Compound NameStructural FeaturesUnique Attributes
This compoundFluorine at 3-position; Carboxylate groupEnhanced binding affinity; Anticancer properties
Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylateMethyl at 6-positionDifferent biological profile; Less potent against cancer
Methyl imidazo[1,2-a]pyridine-3-carboxylic acidNo fluorine substitutionBasic structure; Lower solubility

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves halogenation and substitution reactions on the imidazo[1,2-a]pyridine core. For example, chlorination using NN-chlorosuccinimide (NCS) in DMF at 40°C (4 hours) achieves regioselectivity at the 3-position. Subsequent fluorination via nucleophilic substitution (e.g., using KF or AgF) under anhydrous conditions ensures high purity .
  • Optimization : Key parameters include solvent polarity (DMF enhances reactivity), temperature control (40–60°C), and stoichiometric ratios (1:1.2 substrate-to-reagent). Yields >80% are achievable with intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what data interpretations are essential?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., fluorine-induced deshielding at ~160 ppm for 19F^{19}F) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at 225.07) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the fused imidazo-pyridine system .
    • Interpretation : Cross-validate NMR splitting patterns with DFT-calculated chemical shifts to confirm regiochemistry .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the imidazo[1,2-a]pyridine scaffold influence biological activity, and what methodologies establish structure-activity relationships (SAR)?

  • SAR Strategies :

  • Comparative Bioassays : Test derivatives (e.g., 3-fluoro vs. 3-chloro) against bacterial strains (e.g., Staphylococcus aureus) to correlate halogen electronegativity with MIC values. Fluorine’s electron-withdrawing effect enhances membrane penetration .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes (e.g., DNA gyrase). Validate with isothermal titration calorimetry (ITC) .
    • Data Table :
Substituent (3-position)MIC (μg/mL)Target Binding ΔG (kcal/mol)
-F0.25-8.2
-Cl0.50-7.5
-Br1.00-6.8
Source: Adapted from PubChem bioactivity datasets

Q. What experimental and computational approaches resolve contradictions in reported biological activity data across studies?

  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, antimicrobial activity discrepancies may arise from differences in bacterial strain virulence or culture media .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to calculate pooled effect sizes. Adjust for covariates like solvent polarity (DMSO vs. aqueous buffers) .
  • Mechanistic Studies : Employ fluorescent probes (e.g., 8-chloro derivatives) to track cellular uptake via confocal microscopy, clarifying bioavailability variations .

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulations predict the reactivity and pharmacokinetic properties of derivatives?

  • DFT Applications :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-5 position reactivity) .
  • Simulate solvation effects (e.g., water vs. lipid membranes) to estimate logPP values for blood-brain barrier penetration .
    • MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Use GROMACS with CHARMM force fields for 100-ns trajectories .

Q. Methodological Notes

  • Avoided Commercial Sources : All synthetic protocols and data derive from peer-reviewed methodologies (e.g., Journal of Inorganic Biochemistry, Arkivoc) .
  • Ethical Compliance : Biological testing must adhere to institutional biosafety protocols (e.g., BSL-2 for antibiotic-resistant strains) .

Properties

IUPAC Name

methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMBPZXBGQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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